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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used to measure the
binding affinity of NI-57, a potent chemical probe for the bromodomains of the BRPF
(BRomodomain and PHD Finger) family of proteins (BRPF1, BRPF2, and BRPF3).[1][2][3][4][5]
Detailed protocols for key experiments are included to enable researchers to accurately
characterize the interaction of NI-57 and similar compounds with their target proteins.

Introduction to NI-57 and the BRPF Family

NI-57 is a selective inhibitor that targets the bromodomains of the BRPF family of scaffolding
proteins.[1][5] These proteins, which include BRPF1, BRPF2 (also known as BRD1), and
BRPF3, are crucial components of histone acetyltransferase (HAT) complexes, specifically the
MOZ/MORF family.[1][6] These complexes play a significant role in transcriptional regulation,
DNA repair, and replication.[1] The aberrant function of these complexes has been implicated in
diseases such as acute myeloid leukemia (AML), making the BRPF bromodomains attractive
therapeutic targets.[1][7] Understanding the binding affinity and selectivity of inhibitors like NI-
57 is a critical step in the development of novel epigenetic therapies.

Quantitative Binding Data for NI-57

The binding affinity of NI-57 for various bromodomains has been quantitatively assessed using
multiple biophysical and biochemical techniques. The equilibrium dissociation constant (Kd)
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and the half-maximal inhibitory concentration (IC50) are key parameters for evaluating the
potency and selectivity of NI-57.

Target . .
. Technique Affinity Constant Value (nM)
Bromodomain

Isothermal Titration

BRPF1B _ Kd 31[1][2][4][6]
Calorimetry (ITC)
Isothermal Titration

BRPF2 (BRD1) _ Kd 108[1][2][4][6]
Calorimetry (ITC)

Isothermal Titration

BRPF3 _ Kd 408[1][2][4][6]
Calorimetry (ITC)
Isothermal Titration
BRD9 ) Kd 1000][3]
Calorimetry (ITC)
Isothermal Titration
BRD4(1) . Kd 3900[1]
Calorimetry (ITC)
BRPF1 AlphaScreen IC50 114[1]
BRPF2 (BRD1) AlphaScreen IC50 46[3]
BRPF3 AlphaScreen IC50 140[3]
BRD9 AlphaScreen IC50 520][3]
BRD4(1) AlphaScreen IC50 3700([3]
BRPF1B (in-cell) NanoBRET™ IC50 70[1]

Experimental Protocols

Here, we provide detailed protocols for the key techniques used to measure the binding affinity
of NI-57.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a
binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry
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(n), and enthalpy (AH) of the interaction in a single experiment.

Principle: A solution of the ligand (NI-57) is titrated into a solution of the protein (BRPF
bromodomain) in the sample cell of a calorimeter. The heat changes upon binding are
measured and plotted against the molar ratio of ligand to protein. The resulting binding
isotherm is then fitted to a binding model to extract the thermodynamic parameters.

Protocol:
e Protein and Ligand Preparation:
o Express and purify the BRPF bromodomain of interest to >95% purity.

o Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150
mM NacCl).

o Prepare a stock solution of NI-57 in 100% DMSO and then dilute it into the final ITC buffer
to a final DMSO concentration of <5%. Ensure the final DMSO concentration is identical in
both the protein and ligand solutions to minimize heat of dilution effects.

o Accurately determine the concentrations of the protein and ligand solutions.
e |ITC Experiment Setup:

o Set the experimental temperature (e.g., 25 °C).

o Load the protein solution (e.g., 20-50 uM) into the sample cell.

o Load the NI-57 solution (e.g., 200-500 puM) into the injection syringe.

o Set the injection volume (e.g., 2 pL) and the spacing between injections (e.g., 150
seconds) to allow for a return to baseline.

o Perform an initial injection of a smaller volume (e.g., 0.4 uL) and discard this data point
during analysis.

o Data Analysis:
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[e]

Integrate the raw ITC data to obtain the heat change for each injection.

o

Correct for the heat of dilution by performing a control titration of the ligand into the buffer.

[¢]

Plot the corrected heat per injection against the molar ratio of ligand to protein.

[¢]

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)
using the instrument's software to determine the Kd, n, and AH.

Preparation

Purified BRPF | sample Cell

Bromodomain Experiment Data Analysis
Isothermal Titration Raw Heat Data »( Curve Fitting »( Kd, n, AH
. Calorimeter
Syringe

NI-57 Solution

Click to download full resolution via product page

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)

AlphaScreen is a bead-based, no-wash immunoassay used to measure the binding of
molecules in a microplate format. It is a highly sensitive method for determining IC50 values in
competitive binding assays.

Principle: A biotinylated histone peptide (the natural ligand for the bromodomain) is captured by
streptavidin-coated Donor beads, and a His-tagged BRPF bromodomain is captured by Ni-
NTA-coated Acceptor beads. When the protein and peptide bind, the beads are brought into
close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which
diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. NI-
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57 competes with the histone peptide for binding to the bromodomain, causing a decrease in
the AlphaScreen signal.

Protocol:
» Reagent Preparation:

o Prepare an assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NacCl, 0.1% BSA, 0.05%
Tween-20).

o Prepare solutions of His-tagged BRPF bromodomain, biotinylated histone H4 acetylated at
lysine 16 (H4K16ac) peptide, and NI-57 at various concentrations in the assay buffer.

o Assay Procedure (384-well plate format):

[e]

Add 2.5 pL of the NI-57 serial dilutions to the wells.

o Add 2.5 puL of the His-tagged BRPF bromodomain solution.
o Add 2.5 puL of the biotinylated H4K16ac peptide solution.

o Incubate the plate at room temperature for 30 minutes.

o In subdued light, add 2.5 uL of a pre-mixed solution of streptavidin-Donor beads and Ni-
NTA-Acceptor beads.

o Incubate the plate in the dark at room temperature for 60 minutes.

[e]

Read the plate on an AlphaScreen-compatible plate reader.
e Data Analysis:
o Plot the AlphaScreen signal against the logarithm of the NI-57 concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: Principle of the AlphaScreen competitive binding assay.

NanoBRET™ (Bioluminescence Resonance Energy
Transfer) Assay

The NanoBRET™ assay is a proximity-based assay that can be used to measure protein-
ligand engagement in living cells.

Principle: The BRPF bromodomain is expressed in cells as a fusion protein with NanoLuc®
luciferase (the energy donor). A fluorescently labeled tracer that binds to the bromodomain is
added to the cells. When the tracer binds to the NanoLuc®-BRPF fusion protein, BRET occurs,
and energy is transferred from the luciferase to the fluorophore, resulting in a fluorescent
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signal. Unlabeled NI-57 competes with the tracer for binding to the bromodomain, leading to a
decrease in the BRET signal.

Protocol:

e Cell Culture and Transfection:

o Plate cells (e.g., HEK293T) in a white, 96-well plate.

o Transfect the cells with a plasmid encoding the NanoLuc®-BRPF1B fusion protein.

o Incubate for 24 hours to allow for protein expression.

e Assay Procedure:

o Prepare serial dilutions of NI-57.

o Add the NI-57 dilutions to the cells.

o Add the fluorescently labeled tracer at a fixed concentration.

o Add the NanoLuc® substrate (furimazine).

o Incubate for a specified time (e.g., 2 hours) at 37 °C.

o Measure the luminescence at two wavelengths (donor and acceptor emission) using a
plate reader equipped with the appropriate filters.

o Data Analysis:

o Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

o Plot the BRET ratio against the logarithm of the NI-57 concentration.

o Fit the data to a dose-response curve to determine the IC50 value for target engagement
in a cellular context.
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Caption: Workflow for the NanoBRET™ cellular target engagement assay.

BRPF Signaling Pathway Context

BRPF proteins are critical scaffolding components of the MOZ/MORF histone acetyltransferase
(HAT) complexes. These complexes are involved in the acetylation of histones, an epigenetic
modification that generally leads to a more open chromatin structure and increased gene
transcription. NI-57, by binding to the BRPF bromodomain, prevents the recognition of
acetylated histones, thereby disrupting the recruitment and activity of the HAT complex at
specific genomic loci. This can lead to alterations in gene expression programs that are
dependent on MOZ/MORF activity.
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Caption: Simplified signaling context of BRPF proteins and the inhibitory action of NI-57.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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